molecular formula C3H9ISi B154268 Iodotrimethylsilane CAS No. 16029-98-4

Iodotrimethylsilane

Cat. No. B154268
CAS RN: 16029-98-4
M. Wt: 200.09 g/mol
InChI Key: CSRZQMIRAZTJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodotrimethylsilane (TMSI) is a chemical reagent that has gained significant attention in organic synthesis due to its versatility and efficiency in promoting various chemical reactions. It is characterized by a hard acid (Me3Si) and soft base (I) bond, which confers a strong oxygenophilicity towards functional groups containing oxygen atoms such as ethers, esters, lactones, and acetals10.

Synthesis Analysis

The synthesis of iodotrimethylsilane can be achieved through the reaction of chlorotrimethylsilane with sodium iodide in acetonitrile . Another method involves the reaction of hexamethyldisilane with iodine . These methods provide a straightforward approach to obtaining TMSI for use in various organic transformations.

Molecular Structure Analysis

The molecular structure of TMSI consists of a silicon atom bonded to three methyl groups and one iodine atom. This structure is responsible for its reactivity and selectivity in chemical reactions. The hard acid part of the molecule (Me3Si) interacts strongly with oxygen-containing functional groups, while the soft base (I) can participate in various nucleophilic substitution reactions10.

Chemical Reactions Analysis

Iodotrimethylsilane has been employed in a wide range of chemical reactions. It promotes the 1,4-addition of copper acetylides to alpha,beta-unsaturated ketones and aldehydes, yielding silyl enol ethers of beta-acetylido carbonyl compounds . TMSI is also used in the selective reduction of benzylic alcohols to toluenes, leaving other sensitive functional groups unaffected . Furthermore, it catalyzes a Biginelli-like cyclocondensation reaction at room temperature, leading to the formation of 5-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones . In the synthesis of tetrahydropyranones, TMSI induces a highly diastereoselective tandem Knoevenagel–Michael reaction . Additionally, it has been found to efficiently convert allyl and benzyl phosphotriesters into the corresponding iodides and catalyze the aminomethylation of silyl enol ethers . TMSI is also used for the deoxygenation of various functional groups, such as the conversion of ketals to ketones and alcohols to iodides , and for the dealkylation of phosphate and phosphonate esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of iodotrimethylsilane contribute to its effectiveness as a reagent in organic synthesis. Its strong oxygenophilicity allows it to interact with a variety of oxygen-containing functional groups, facilitating the cleavage and transformation of these groups under mild conditions. The reagent's selectivity is also notable, as it can be used to selectively reduce or transform specific functional groups without affecting others in the same molecule 10.

Scientific Research Applications

  • Organic Synthesis : Iodotrimethylsilane plays a significant role in organic chemistry, particularly in the conversion of α-ketols to ketones, and in the deoxygenation process. This reagent aids in the conversion of ketals to ketones, alcohols to iodides, alkyl carbamates to amines, and sulfoxides to sulfides under neutral conditions (Ho, 1979).

  • Chemical Transformations : It has been instrumental in transforming allyl and benzyl phosphotriesters into corresponding iodides, demonstrating its efficiency in dealkylating ethers and esters (Zhu & Tremblay, 2006). Furthermore, iodotrimethylsilane has been used for the rapid reduction of α,α-diaryl alcohols to their corresponding alkanes (Perry, Pavlidis, & Coutts, 1996).

  • Polymers and Biopolymers : In the field of polymer science, iodotrimethylsilane has been employed for the chemical depolymerization of the molecular architecture of lime fruit cuticle, demonstrating its effectiveness in breaking down ester bonds in biopolymers (Ray, Chen, & Stark, 1998).

  • Selective Reduction Processes : It is used in the selective reduction of benzylic alcohols to toluenes, showcasing its selectivity in leaving other reduction-sensitive functional groups unaffected (Cain & Holler, 2001).

  • Carbohydrate Chemistry : Iodotrimethylsilane is effective in cleaving interglycosidic linkages in per(trimethylsilyl)ated and permethylated carbohydrates, offering a method for hydrolysis of these compounds (Honda, Ichii, & Kakehi, 1983).

  • Cyclocondensation Reactions : It has been utilized in cyclocondensation reactions, such as the Biginelli-like reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, demonstrating its catalytic capabilities (Sabitha, Reddy, Srinivas, & Yadav, 2005).

  • Nucleoside Synthesis : Its catalytic properties have been used for the regioselective introduction of acyclochains in acyclonucleoside synthesis, providing a one-pot procedure for this process (Ubasawa, Takashima, & Sdciya, 1998).

  • Structural Studies : The molecular structure and vibrational spectra of iodotrimethylsilane have been studied, contributing to a deeper understanding of its chemical properties (Montejo et al., 2006).

Safety And Hazards

Iodotrimethylsilane is highly flammable and causes severe skin burns and eye damage . It may cause respiratory irritation . It reacts violently with water .

Future Directions

Iodotrimethylsilane has been used as a reactive ligand for surface etching and passivation of perovskite nanocrystals toward efficient pure-red to deep-red LEDs . This represents the first demonstration of a chemically reactive ligand strategy that applies to different systems and works effectively in red PeLEDs spanning emission from pure-red to deep-red .

properties

IUPAC Name

iodo(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9ISi/c1-5(2,3)4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRZQMIRAZTJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ISi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065997
Record name Silane, iodotrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name Iodotrimethylsilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21037
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Iodotrimethylsilane

CAS RN

16029-98-4
Record name Trimethylsilyl iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16029-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodotrimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016029984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, iodotrimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, iodotrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodotrimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Iodotrimethylsilane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A65KRZ6NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodotrimethylsilane
Reactant of Route 2
Iodotrimethylsilane
Reactant of Route 3
Iodotrimethylsilane
Reactant of Route 4
Iodotrimethylsilane
Reactant of Route 5
Iodotrimethylsilane
Reactant of Route 6
Iodotrimethylsilane

Citations

For This Compound
3,510
Citations
GA Olah, SC Narang - Tetrahedron, 1982 - Elsevier
… a possible advantage in attempted ionization of iodotrimethylsilane Me3SiI. Although these … reactivity of iodotrimethylsilane, as a hard-soft reagent. Iodotrimethylsilane contains silicon …
Number of citations: 400 www.sciencedirect.com
GA Olah, SC Narang, BGB Gupta… - The Journal of Organic …, 1979 - ACS Publications
… iodotrimethylsilane reagent is explored. A mixture of chlorotrimethylsilane/sodium iodide in acetonitrile is found to be a better reagent than iodotrimethylsilane … with iodotrimethylsilane. …
Number of citations: 768 pubs.acs.org
RA Benkeser, EC Mozdzen… - The Journal of Organic …, 1979 - ACS Publications
… of carrying out reactions with iodotrimethylsilane in step 1 of eq 5… One might argue that traces of HI in the iodotrimethylsilane … In entry 13, 2 equiv of iodotrimethylsilane was used for each …
Number of citations: 27 pubs.acs.org
GA Olah, SC Narang, LD Field… - The Journal of Organic …, 1983 - ACS Publications
During the course of our studies on the reactions of iodotrimethylsilane with various functional groups, we and others have exploited the strong affinity of silicon for oxygen and fluoride …
Number of citations: 38 pubs.acs.org
Z Tocik, RA Earl, J Beranek - Nucleic Acids Research, 1980 - ncbi.nlm.nih.gov
O-Acetyl-2, 3, 5-tri-O-benzoyl-beta-D-ribofuranose (I) was reacted with iodotrimethylsilane (II) and the product, the glycosyl iodide, was coupled with silylated uracil to afford 1-(2, 3, 5-tri-…
Number of citations: 24 www.ncbi.nlm.nih.gov
H Sakurai, K Sasaki, J Hayashi… - The Journal of Organic …, 1984 - ACS Publications
… We have recently reported that iodotrimethylsilane is an ef… and a catalytic amount of iodotrimethylsilane. It has been … stoichiometric amount of iodotrimethylsilane in aprotic medium,…
Number of citations: 52 pubs.acs.org
A Kunai, T Sakurai, E Toyoda, M Ishikawa… - …, 1994 - ACS Publications
… However, the synthesis of the iodosilanes, except for iodotrimethylsilane, has not been extensively studied. The method for the synthesis of iodotrimethylsilane reported to date involves …
Number of citations: 71 pubs.acs.org
M Bergdahl, M Eriksson, M Nilsson… - The Journal of Organic …, 1993 - ACS Publications
Conjugate additions with the efficient monoorganocopper-iodotrimethylsilane combination, exem-plified mainly with methylcopper, butylcopper, and tert-butylcopper, proceed cleanly, …
Number of citations: 76 pubs.acs.org
AO King, RK Anderson, RF Shuman… - The Journal of …, 1993 - ACS Publications
… 2 As a result of pursuing the above objective, we have uncovered a facile iodotrimethylsilane (TMSI)-mediated 2-monohalogenation of 4-aza-5a-androstan-3-one steroids (eq 1). …
Number of citations: 33 pubs.acs.org
N Chatani, N Amishiro, T Morii… - The Journal of …, 1995 - ACS Publications
The reaction of terminal acetylenes with Me3SiI (1) and organozinc reagents in the presence of Pd (PPh3) 4 results in addition of the trimethylsilyl group of 1 and an alkyl group of the …
Number of citations: 69 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.